Cas no 2243516-61-0 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid is a specialized Fmoc-protected amino acid derivative, primarily used in peptide synthesis. Its key advantages include the Fmoc group, which offers orthogonal protection and mild deprotection conditions, making it suitable for solid-phase peptide synthesis (SPPS). The 1-methyl-1H-pyrazol-4-yl moiety introduces heterocyclic functionality, enhancing structural diversity in peptide design. This compound is particularly valuable for incorporating modified amino acids into peptides, enabling applications in medicinal chemistry and biochemical research. Its stability under standard SPPS conditions and compatibility with automated synthesizers further underscore its utility in high-precision peptide engineering.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid structure
2243516-61-0 structure
Product name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
CAS No:2243516-61-0
MF:C21H19N3O4
Molecular Weight:377.393265008926
CID:6399636
PubChem ID:165719810

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2243516-61-0
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
    • EN300-6492417
    • インチ: 1S/C21H19N3O4/c1-23-11-14(10-22-23)24(12-20(25)26)21(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19H,12-13H2,1H3,(H,25,26)
    • InChIKey: WXLXAVUTRLKOIF-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)O)C1C=NN(C)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 377.13755610g/mol
  • 同位素质量: 377.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 564
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 84.7Ų

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6492417-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
0.1g
$1685.0 2025-03-15
Enamine
EN300-6492417-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
1.0g
$1915.0 2025-03-15
Enamine
EN300-6492417-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
5.0g
$5553.0 2025-03-15
Enamine
EN300-6492417-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
2.5g
$3752.0 2025-03-15
Enamine
EN300-6492417-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
10.0g
$8234.0 2025-03-15
Enamine
EN300-6492417-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
0.05g
$1608.0 2025-03-15
Enamine
EN300-6492417-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
0.5g
$1838.0 2025-03-15
Enamine
EN300-6492417-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid
2243516-61-0 95.0%
0.25g
$1762.0 2025-03-15

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid 関連文献

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acidに関する追加情報

Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic Acid (CAS No. 2243516-61-0)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid, with the CAS number 2243516-61-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a combination of functional groups that contribute to its unique chemical properties. The presence of a fluoren-9-ylmethoxy moiety and an 1-methyl-1H-pyrazol-4-yl amino group introduces specific interactions with biological targets, which is a key factor in its potential pharmacological relevance.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 2-([(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid structure has been investigated for its potential role in inhibiting key enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders. Its ability to interact with these targets makes it a valuable candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its structural diversity, which allows for the exploration of multiple pharmacophores within a single molecule. This feature is particularly advantageous in the context of drug design, where the optimization of multiple interactions can lead to enhanced efficacy and reduced side effects. The fluoren-9-ylmethoxy group, in particular, has been shown to enhance binding affinity and selectivity, which are critical parameters for successful drug candidates.

The synthesis of 2-([(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yl)amino)acetic acid involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for preclinical and clinical studies. The compound's stability under various conditions also makes it suitable for long-term storage and transportation, facilitating its use in research settings worldwide.

Recent studies have highlighted the potential of this compound in modulating inflammatory pathways. In particular, its interaction with cyclooxygenase (COX) enzymes has been explored as a means to develop novel anti-inflammatory agents. The presence of the fluoren-9-ylmethoxy group enhances its binding affinity to COX enzymes, potentially leading to more effective inhibition compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 2-([(9H-fluoren-9-yl)methoxy]carbonyl}(1-methyl-1H-pyrazol-4-yIAMINO)acetic acid has shown promise in preclinical models of cancer. Research indicates that it can selectively inhibit the growth of certain cancer cell lines by targeting specific kinases and transcription factors. The 1-methyl-H-pyrazol-yIAMINO group plays a crucial role in these interactions, contributing to the compound's ability to disrupt cancer cell signaling pathways.

The compound's potential as a neuroprotective agent has also been investigated. Studies suggest that it can protect against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. The structural features of 2-([(9H-fluoren-lmthoxy]carbonyl}(l-methyl-lH-pyrazol-lAMINO}acetic acid make it an ideal candidate for further exploration in this area.

The development of new drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their behavior and interactions with biological targets. These studies have been instrumental in understanding the mechanisms by which 2-([(9H-fluoren-lmthoxy}carbonyl}(l-methyl-lH-pyrazol-lAMINO}acetic acid exerts its effects. Computational results have shown that the compound can bind tightly to its target proteins, suggesting high affinity and selectivity.

In conclusion, 2-([(9H-fluoren-lmthoxy}carbonyl}(l-methyl-H-pyrazol-lAMINO}acetic acid (CAS No. 2243516-SI-O) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it a valuable tool for developing new treatments for various diseases. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties.

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